Isoquinoline-6-carbaldehyde

Vue d'ensemble

Description

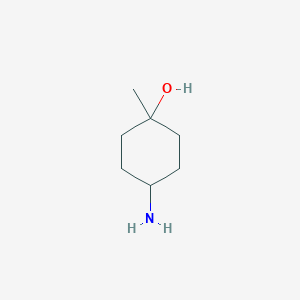

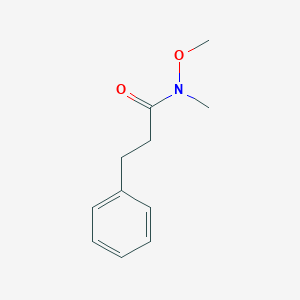

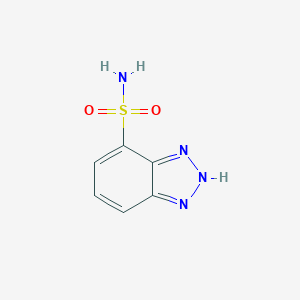

Isoquinoline-6-carbaldehyde (IQ-6-CA) is an organic compound belonging to the class of heterocyclic compounds and is classified as an isoquinoline derivative. It is a colorless crystalline solid with a melting point of 85-86 °C and a boiling point of 165-166 °C. IQ-6-CA is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Chimie médicinale

La quinoléine, dont l'Isoquinoline-6-carbaldehyde est un dérivé, a reçu une attention considérable en tant que modèle de base dans la conception de médicaments en raison de son large spectre d'activités biologiques . C'est un pharmacophore indiscutable en raison de ses avantages considérables dans la recherche en chimie médicinale .

Applications antipaludiques

Le squelette de base de la quinoléine existe dans de nombreuses entités biologiquement actives naturelles, y compris la quinine, la chloroquine, la bulaquine, la primaquine et la tafenoquine provenant des alcaloïdes de la Cinchona . Ces composés sont connus pour leurs propriétés antipaludiques .

Applications antimicrobiennes

La plupart des dérivés de la quinoléine présentent une bonne activité antimicrobienne contre diverses espèces microbiennes Gram-positives et Gram-négatives . L'activité antimicrobienne des dérivés de la quinoléine dépend de la substitution sur le cycle pyridine hétérocyclique .

Applications anticancéreuses

Les dérivés de la quinoléine se sont avérés avoir des propriétés anticancéreuses . Ils sont largement utilisés dans le traitement de divers types de cancer .

Applications antivirales

Les dérivés de la quinoléine se sont également avérés avoir des propriétés antivirales . Ils sont utilisés dans le traitement de diverses infections virales

Safety and Hazards

Isoquinoline-6-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Orientations Futures

Quinoline and isoquinoline alkaloids, which are related to Isoquinoline-6-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity . The development of new strategies for the synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry . This suggests that there may be future research directions involving this compound and related compounds.

Mécanisme D'action

Target of Action

Isoquinoline-6-carbaldehyde, like other quinoline derivatives, has a broad spectrum of bioactivity Quinoline derivatives are known to interact with various biological targets, including enzymes, receptors, and dna .

Mode of Action

For instance, some quinolines inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Biochemical Pathways

For example, some quinolines exhibit antimicrobial activity by affecting the DNA synthesis pathway .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Analyse Biochimique

Cellular Effects

Isoquinoline alkaloids have been reported to induce cell cycle arrest, apoptosis, and autophagy, leading to cell death

Molecular Mechanism

Isoquinoline alkaloids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving Isoquinoline-6-carbaldehyde are not well-characterized. Isoquinoline alkaloids are synthesized through plant biosynthetic pathways involving complex enzyme activities and regulatory strategies

Subcellular Localization

Mass-spectrometry based spatial proteomics have enabled the proteome-wide mapping of protein subcellular localization

Propriétés

IUPAC Name |

isoquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPXHJKHWVCCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571038 | |

| Record name | Isoquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173089-81-1 | |

| Record name | Isoquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

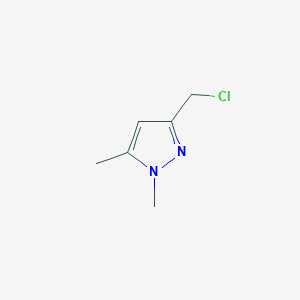

![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)

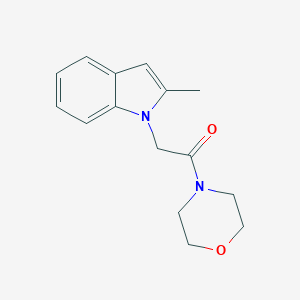

![3-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B65292.png)